REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:8][C:6]1[CH:7]=[C:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)C(F)(F)F)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |